2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene
Overview
Description
2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene is a fluorinated aromatic compound. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals and agrochemicals, due to their unique chemical properties, such as increased metabolic stability and enhanced biological activity .
Preparation Methods
The synthesis of 2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the base-mediated reaction between phenols and halothane, which provides a broad reaction scope and simple operation without the need for expensive transition-metal catalysts or highly toxic reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Addition Reactions: The difluoroethyl group can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying metabolic pathways and enzyme interactions.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and activity.
Industry: It can be used in the production of materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the compound’s absorption, distribution, metabolism, and excretion properties, leading to its effects. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene include:
- 2-Chloro-4-(1,1-difluoroethyl)pyridine
- 2-Chloro-3-(difluoromethyl)pyridine
- 2-Chloro-5-(difluoromethyl)pyridine
These compounds share the difluoroethyl or difluoromethyl groups but differ in their aromatic ring structures. The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-chloro-2-(1,1-difluoroethyl)-1-fluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-3-4-6(11)7(8(5)10)9(2,12)13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYXSNWBQUFFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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